2-Chloro-1,3-dimethylimidazolinium chloride

Glycosylation Protecting-group-free synthesis Aqueous media

2-Chloro-1,3-dimethylimidazolinium chloride (DMC; CAS 37091-73-9), also referred to as Shoda's reagent, is a chloroamidinium salt that functions as a versatile dehydrating and coupling agent in organic synthesis. It is included in the Merck Index (13th ed., No.

Molecular Formula C5H10Cl2N2
Molecular Weight 169.05 g/mol
CAS No. 37091-73-9
Cat. No. B118366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-dimethylimidazolinium chloride
CAS37091-73-9
Synonyms2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium Chloride;  2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium Chloride; 
Molecular FormulaC5H10Cl2N2
Molecular Weight169.05 g/mol
Structural Identifiers
SMILESCN1CC[N+](=C1Cl)C.[Cl-]
InChIInChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyAEBBXVHGVADBHA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) for Procurement: Compound Overview and Comparator Landscape


2-Chloro-1,3-dimethylimidazolinium chloride (DMC; CAS 37091-73-9), also referred to as Shoda's reagent, is a chloroamidinium salt that functions as a versatile dehydrating and coupling agent in organic synthesis [1]. It is included in the Merck Index (13th ed., No. 3234) [1] and is commercially available from multiple suppliers with typical purities of ≥90% or ≥98% (HPLC) . DMC is most commonly benchmarked against traditional carbodiimide reagents, particularly dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) , as well as against other coupling agents such as HATU. Its primary synthetic utility spans amide/peptide bond formation, esterification, glycosylation reactions, and construction of heterocycles.

Why 2-Chloro-1,3-dimethylimidazolinium chloride Cannot Be Readily Substituted by Generic Dehydrating Agents


Procurement decisions for dehydrating/coupling agents are frequently made on the assumption that carbodiimides (DCC, EDCI), aminium salts (HATU), or phosphonium reagents are functionally interchangeable. This assumption breaks down for DMC because its chloroamidinium structure confers a distinct reactivity profile that enables chemistry inaccessible to these alternatives: selective anomeric activation of unprotected carbohydrates in aqueous media [1], rapid one-pot glycosylation without protecting-group manipulations [2], and water-soluble byproduct removal by simple aqueous washing rather than filtration or chromatography [3]. Substituting DMC with DCC or EDCI in such applications results in either reaction failure, drastically reduced yields, or substantially more complex workup procedures. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) vs. Closest Comparators


Aqueous Glycosylation of Unprotected Sugars: DMC Enables Chemistry Inaccessible to DCC and EDCI

DMC uniquely enables the direct, stereoselective activation of the anomeric centre of unprotected reducing sugars in aqueous solution, forming glycosides and glycoconjugates without any protecting-group manipulations [1]. In contrast, carbodiimide reagents such as DCC and EDCI require strictly anhydrous conditions and pre-installed protecting groups for glycosidic bond formation, as they are hydrolytically unstable and do not activate the anomeric centre of unprotected sugars [1]. The review by Fairbanks (2021) explicitly states that DMC provides 'highly efficient routes to a range of glycosides and glycoconjugates without the need for traditional protecting group manipulations'—a capability that defines an entirely distinct synthetic strategy and eliminates 2–4 protecting-group installation/removal steps per glycosylation [1].

Glycosylation Protecting-group-free synthesis Aqueous media

Rapid α-Glycosyl Chloride Synthesis: 80–96% Yield in 15–30 Minutes Using DMC

DMC mediates the synthesis of α-glycosyl chlorides from the corresponding hemiacetals in 80–96% isolated yields within 15–30 minutes at room temperature, with complete α-selectivity attributed to in situ β→α isomerization [1]. This method also enables direct one-pot glycosylation to afford disaccharides and O-glycosides in high overall yields without isolation of the glycosyl chloride intermediate [1]. Comparable classical methods for glycosyl chloride synthesis typically employ thionyl chloride or oxalyl chloride/DMF, require 2–24 hours, and necessitate anhydrous conditions with protected sugar substrates; reported yields for classical methods often range from 50–80% for similar substrate classes [2].

α-Glycosyl chlorides One-pot glycosylation Reaction rate

Water-Soluble Byproduct Simplifies Purification vs. DCC's Insoluble DCU

DMC's dehydration byproduct is 1,3-dimethyl-2-imidazolidinone (DMI), which is water-soluble and can be removed from the reaction mixture by simple aqueous washing [1][2]. In contrast, DCC generates N,N′-dicyclohexylurea (DCU), which is insoluble in most organic solvents and water, typically requiring filtration or chromatography for removal—processes that are time-consuming and challenging at scale [2]. The TCI Chemicals technical summary explicitly states: 'The resulting cyclic urea 3 byproduct can be removed easily by washing with water' [2].

Workup efficiency Byproduct removal Scale-up compatibility

Validated in Complex Natural Product Total Synthesis: Macroviracin A and Cycloviracin B1 Macrodimerization

DMC has been employed as the activating agent in the total synthesis of macroviracin A and cycloviracin B1, where it mediates the key intermolecular macrodimerization step [1]. Specifically, DMC with DMAP and NaH enables the single-step construction of the C₂-symmetric C42 macrodiolide core of macroviracin A from the corresponding hydroxy carboxylic acid [1]. This application in complex, late-stage macrocyclic natural product synthesis demonstrates DMC's unique utility for sterically demanding and chemoselective activations where standard carbodiimide reagents (DCC, EDCI) often give poor results or require forcing conditions that compromise sensitive functionality [1].

Total synthesis Macrocyclic dilactone Natural products

Favorable Cost and Toxicity Profile vs. DCC and EDCI

A Synlett Spotlight review by Wang (2010) explicitly states that 'Compared with the traditional dehydrating reagents, such as dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDCI), DMC is a low-cost and significant non-toxic reagent' . The parent compound DMI (1,3-dimethyl-2-imidazolidinone) has a reported LD₅₀ of 2,840 mg/kg in mouse, suggesting a favorable toxicity profile for the DMC-derived byproduct as well [1]. DCC, by contrast, is a known dermal sensitizer and is classified under GHS as a skin sensitizer (Category 1, H317), requiring more stringent handling precautions.

Procurement cost Safety profile Reagent selection

Included in the Merck Index: Independent Third-Party Recognition of Established Utility

DMC has been listed in the Merck Index (13th edition, monograph number 3234 in the 13th ed. cumulative index) since at least 2006 [1]. This inclusion represents independent, third-party recognition of DMC as a compound of established scientific and industrial importance, as the Merck Index selectively lists compounds with demonstrated utility across multiple peer-reviewed applications. In the dehydrating/coupling reagent class, this level of formal reference compendia inclusion is relatively rare: DCC, EDCI, HATU, and PyBOP are listed, but many newer 'designer' coupling reagents have not achieved this status.

Reference standard Quality assurance Procurement confidence

Optimal Scientific and Industrial Application Scenarios for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) Based on Evidence


Protecting-Group-Free Glycoconjugate Synthesis in Aqueous Media

DMC is the reagent of choice for laboratories synthesizing glycosides, glycoconjugates, or oligosaccharides directly from unprotected reducing sugars in aqueous solution. As established in Section 3, DMC uniquely enables this chemistry without protecting-group manipulations, unlike DCC or EDCI which require anhydrous conditions and protected substrates [1]. This scenario is particularly relevant for medicinal chemistry groups preparing carbohydrate-based probes, glycoarrays, or glycoconjugate vaccines where step-economy and aqueous compatibility are critical.

Rapid One-Pot Glycosylation for Oligosaccharide Library Synthesis

For high-throughput oligosaccharide synthesis, DMC-mediated α-glycosyl chloride formation (80–96% yield, 15–30 min) followed by direct one-pot glycosylation—without intermediate purification—provides a substantial productivity advantage over classical two-step methods [1]. Procurement for automated synthesizer platforms or library production facilities should prioritize DMC to maximize throughput and minimize purification bottlenecks.

Complex Natural Product Total Synthesis with Sterically Demanding Macrocylization Steps

DMC has demonstrated enabling performance in late-stage macrodimerization for macroviracin A and cycloviracin B1 total synthesis [1][2]. Laboratories engaged in the total synthesis of macrocyclic natural products, particularly those requiring chemoselective activation of hindered carboxylic acids in the presence of sensitive functionality, should select DMC over DCC or EDCI, which often fail under these demanding conditions.

Scale-Up Coupling Reactions Where Workup Efficiency and Safety Are Paramount

DMC's water-soluble DMI byproduct enables simple aqueous workup, eliminating the filtration or chromatography required for DCC-derived DCU removal [1][2]. Combined with its favorable cost and toxicity profile relative to DCC and EDCI , DMC is the preferred coupling agent for process chemistry and kilo-lab scale-up where workup time, solvent volume, and occupational safety directly impact manufacturing cost and feasibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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